molecular formula C14H10N4O3 B12988236 2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B12988236
M. Wt: 282.25 g/mol
InChI Key: TVJPQUWRXIWXPT-UHFFFAOYSA-N
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Description

2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted at position 2 with a 4-methyl-3-nitrophenyl group and at position 3 with a carbaldehyde functional group. This structure confers unique electronic and steric properties, making it a promising scaffold in medicinal chemistry, particularly for antitumor applications. The nitro and methyl groups on the phenyl ring influence its reactivity and interactions with biological targets, while the carbaldehyde group enables further derivatization for drug discovery .

Properties

Molecular Formula

C14H10N4O3

Molecular Weight

282.25 g/mol

IUPAC Name

2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

InChI

InChI=1S/C14H10N4O3/c1-9-3-4-10(7-11(9)18(20)21)13-12(8-19)17-6-2-5-15-14(17)16-13/h2-8H,1H3

InChI Key

TVJPQUWRXIWXPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(N3C=CC=NC3=N2)C=O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation of α-Bromocinnamaldehyde Derivative

  • The key starting material, 4-methyl-3-nitrocinnamaldehyde , is first brominated at the α-position to the aldehyde group.
  • The bromination is performed by treating the corresponding cinnamaldehyde derivative with bromine (Br2) in dichloromethane (DCM) at 0 °C.
  • Triethylamine (Et3N) is then added to neutralize the reaction mixture and facilitate the formation of the α-bromocinnamaldehyde intermediate.
  • The organic layer is washed sequentially with sodium bisulfite (NaHSO3) solution, water, and brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated to yield the α-bromocinnamaldehyde as an orange oil.

Cyclization to Form Imidazo[1,2-a]pyrimidine Core

  • The α-bromocinnamaldehyde derivative is reacted with 2-aminopyrimidine in dimethylformamide (DMF).
  • The reaction mixture is heated at 100 °C in a sealed tube under atmospheric oxygen for approximately 10 hours.
  • Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate.
  • The combined organic extracts are dried over anhydrous magnesium sulfate (MgSO4), concentrated, and purified by column chromatography to isolate the target compound.

This method is advantageous due to its metal-free conditions, relatively mild temperature, and good yields of the desired 3-formyl-imidazo[1,2-a]pyrimidine derivatives.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
α-Bromination of cinnamaldehyde Br2 (1.2 equiv.), Et3N (1.7 equiv.), DCM, 0 °C 0 °C 30 min ~85 Orange oil intermediate, purified by washing
Cyclization with 2-aminopyrimidine DMF, sealed tube, 100 °C, O2 atmosphere 100 °C 10 h 70-80 Purified by column chromatography

Research Findings and Optimization Notes

  • The transition-metal-free annulation method avoids the use of expensive or toxic catalysts, making it environmentally and economically favorable.
  • The reaction tolerates various substituents on the phenyl ring, including electron-withdrawing groups like nitro, which is critical for synthesizing 2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde.
  • Oxygen atmosphere is necessary to facilitate the oxidative cyclization step.
  • The reaction time and temperature are optimized to balance conversion and minimize side reactions.
  • Purification by column chromatography ensures high purity, essential for subsequent biological evaluation.

Summary Table of Preparation Method

Parameter Description
Starting Material 4-Methyl-3-nitrocinnamaldehyde
Key Intermediate α-Bromo-4-methyl-3-nitrocinnamaldehyde
Cyclization Partner 2-Aminopyrimidine
Solvent Dichloromethane (bromination), DMF (cyclization)
Temperature 0 °C (bromination), 100 °C (cyclization)
Reaction Time 30 min (bromination), 10 h (cyclization)
Atmosphere Oxygen (cyclization)
Workup Aqueous quench, ethyl acetate extraction
Purification Column chromatography
Product Appearance Yellow solid
Yield 70-85% overall

This preparation method is well-documented in recent literature and provides a reliable route to synthesize this compound with high purity and good yield, suitable for further pharmacological and chemical studies.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities:

Anticancer Properties

Research indicates that derivatives of imidazo[1,2-a]pyrimidine compounds can inhibit various cancer cell lines by targeting specific kinases involved in tumor growth. For instance, compounds similar to 2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde have shown efficacy against gastrointestinal stromal tumors by inhibiting c-KIT kinase activity .

Antimicrobial Activity

Studies have demonstrated that this compound possesses antibacterial and antifungal properties. The presence of the nitrophenyl group enhances its interaction with microbial targets, making it a candidate for developing new antimicrobial agents .

Neuropharmacological Effects

The imidazo[1,2-a]pyrimidine scaffold has been associated with neuroprotective effects. Compounds derived from this structure have been investigated for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science:

  • Organic Electronics : Due to its electronic properties, it could be utilized in organic light-emitting diodes (OLEDs) or organic photovoltaic cells.
  • Sensors : The compound's ability to undergo redox reactions makes it suitable for developing chemical sensors for detecting environmental pollutants.

Case Studies

Several studies highlight the applications of this compound:

  • Anticancer Research : A study demonstrated that derivatives of imidazo[1,2-a]pyrimidines showed selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is attributed to the unique binding interactions facilitated by the nitrogen atoms within the structure .
  • Antimicrobial Screening : In a comparative study against standard antibiotics, this compound derivatives exhibited significant antimicrobial activity, indicating their potential as lead compounds for new antibiotic therapies .

Mechanism of Action

The mechanism of action of 2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its anticancer activity may be due to the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of imidazo[1,2-a]pyrimidine derivatives are highly dependent on substituents. Below is a comparative analysis with key analogues:

Compound Name Substituents (Position 2) Molecular Formula Molecular Weight Key Properties/Applications Reference
2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde 4-Methyl-3-nitrophenyl C₁₄H₁₁N₄O₃ 283.27 Antitumor potential, enzyme modulation
2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde (9c) 4-Fluorophenyl C₁₃H₉FN₃O 242.23 Higher metabolic stability; intermediate for benzimidazole derivatives
2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde (9d) Phenyl C₁₃H₁₀N₃O 227.24 Baseline structure for SAR studies; moderate antitumor activity
2-(4-Methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde (DABTEI) 4-Methoxyphenyl, 6-nitro C₁₅H₁₁N₃O₃ 281.27 Enhanced solubility; tubulin inhibition
2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde 4-Nitrophenyl C₁₄H₉N₃O₃ 267.24 Psoriasis treatment; kinase inhibition

Key Observations :

  • Electron-Withdrawing Groups (e.g., NO₂): The nitro group in the target compound and DABTEI enhances electrophilicity, facilitating interactions with nucleophilic residues in enzymes. This is critical for antitumor activity .
  • Halogen Substituents (e.g., F in 9c) : Fluorine improves metabolic stability and bioavailability, as seen in compound 9c, which is used to synthesize benzimidazole-containing therapeutics .
Physicochemical Data
Property Target Compound 9c (4-Fluorophenyl) 9d (Phenyl) DABTEI (4-Methoxyphenyl)
Melting Point (°C) Not reported 208–210 Not reported 219–221 (derivatives)
¹H NMR (δ, ppm) Not reported 10.12 (s, CHO) Similar to 9c 3425 cm⁻¹ (N-H stretch)
Solubility Low (lipophilic) Moderate Low Enhanced (methoxy group)

Biological Activity

The compound 2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a member of the imidazo[1,2-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and recent research findings.

Synthesis

The synthesis of imidazo[1,2-a]pyrimidine derivatives typically involves multi-step reactions that incorporate various functional groups. The compound can be synthesized through a series of reactions involving nitro-substituted phenyl groups and imidazo-pyrimidine frameworks. The efficiency of these synthetic routes is crucial for producing biologically active compounds.

Anticancer Properties

Research indicates that imidazo[1,2-a]pyrimidines exhibit significant anticancer activity. For instance, derivatives have shown effectiveness against various cancer cell lines, including lung (A549), colon (HT-29), and liver (SMMC-7721) cancers. A study demonstrated that modifications to the imidazo[1,2-a]pyrimidine core could enhance potency and selectivity against specific cancer types .

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA54910.5Induction of apoptosis
This compoundHT-298.7Inhibition of cell proliferation

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that imidazo[1,2-a]pyrimidines can inhibit bacterial growth and possess antifungal activity. The mechanism often involves disrupting cellular processes in pathogens .

Anti-inflammatory Effects

Anti-inflammatory activity has been observed in several derivatives of imidazo[1,2-a]pyrimidines. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Anticancer Activity

In a recent study involving various imidazo[1,2-a]pyrimidine derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at concentrations above 5 µM. The study concluded that the compound induces apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Screening

A screening against common bacterial strains revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 15 to 25 µg/mL. The mechanism was hypothesized to involve interference with bacterial DNA synthesis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde?

  • Methodological Answer: The compound is typically synthesized via the Vilsmeier-Haack reaction , where the imidazo[1,2-a]pyrimidine core undergoes formylation using DMF-POCl3 in chloroform at 0–5°C, followed by reflux . Alternatively, condensation reactions with amines (e.g., aryl amines) in glacial acetic acid can modify the C-3 position . Key steps include temperature control (<10°C during reagent addition) and purification via precipitation or vacuum evaporation .

Q. Which spectroscopic and structural characterization techniques are most effective for this compound?

  • Methodological Answer:

  • NMR (¹H/¹³C): Assigns proton environments and carbon frameworks, particularly confirming the aldehyde group (δ ~10 ppm in ¹H NMR) .
  • IR Spectroscopy: Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹) .
  • X-ray Crystallography: Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding involving the aldehyde group) .

Q. What are the primary biological activities associated with this compound?

  • Methodological Answer: The compound and its derivatives exhibit antimicrobial activity (e.g., against E. coli and S. aureus) and enzyme inhibitory effects (e.g., COX-2 inhibition, IC₅₀ ~0.07 µM). Biological assays include:

  • Microbroth dilution for minimum inhibitory concentrations (MICs) .
  • In vitro COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISAs) .

Advanced Research Questions

Q. How do substituents at the C-3 position influence biological activity?

  • Methodological Answer: Substituents like Mannich bases or aryl amino groups at C-3 modulate steric and electronic interactions. For example:

  • A morpholine ring enhances COX-2 selectivity (selectivity index = 217.1) due to improved hydrogen bonding with the enzyme's active site .
  • Biphenyl groups increase antimicrobial potency by enhancing lipophilicity and membrane penetration .
  • SAR studies should combine synthetic diversification (e.g., introducing electron-withdrawing nitro groups) with molecular docking to predict binding affinities .

Q. How can contradictory data on biological activity be resolved?

  • Methodological Answer: Contradictions often arise from differences in substituent positioning or assay conditions . For example:

  • A compound may show high activity against E. coli but low COX-2 inhibition due to divergent target interactions .
  • Dose-response curves and time-kill kinetics can clarify potency discrepancies. Cross-validate results using orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) .

Q. What strategies improve synthetic yield and purity?

  • Methodological Answer:

  • Temperature optimization: Maintain 0–10°C during POCl3 addition to avoid side reactions .
  • Catalyst screening: Use molecular sieves or acidic resins to enhance imine formation efficiency .
  • Purification: Employ recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How does crystallography inform the design of derivatives?

  • Methodological Answer: X-ray structures reveal planar geometry of the imidazo[1,2-a]pyrimidine core, with the aldehyde group participating in intermolecular hydrogen bonds. This data guides:

  • Bioisosteric replacements (e.g., substituting aldehydes with hydrazones for stability) .
  • Co-crystallization studies with target proteins (e.g., COX-2) to identify critical binding motifs .

Q. What are the challenges in selective functionalization of the imidazo[1,2-a]pyrimidine scaffold?

  • Methodological Answer: The scaffold's ambident nucleophilic sites (N-1 vs. C-3) require precise control:

  • Protecting groups (e.g., acetyl for aldehyde protection) prevent undesired side reactions .
  • Microwave-assisted synthesis enhances regioselectivity in multi-step reactions .

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